Androsta-2,4-diene-17beta-ol
Description
Significance of the Androstadiene Scaffold in Steroid Chemistry Research
The androstadiene scaffold is a fundamental structure in steroid chemistry, serving as a key building block for a wide array of biologically active molecules. Steroids themselves are a crucial class of organic compounds found in plants, animals, and fungi, playing vital roles in processes like hormone regulation and cell membrane structure. ontosight.aisymeres.com The androstane (B1237026) framework, in particular, is the basis for many steroid hormones. ontosight.ai
Recent research has highlighted the importance of enzymatic modifications to the steroid scaffold to enhance the selectivity, efficiency, and sustainability of creating diverse steroid derivatives. rsc.org Enzymes are increasingly used in biocatalytic processes for their high degree of control over chemical reactions. rsc.orgresearchgate.net For instance, the cleavage of the side-chain of cholesterol and phytosterols (B1254722) through biological fermentation yields key intermediates like androstenedione (B190577) (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), which are crucial for the industrial synthesis of various steroid drugs. rsc.org
The introduction of double bonds within the androstane nucleus, creating an androstadiene, significantly influences the molecule's three-dimensional shape and electronic properties. This, in turn, affects its interaction with biological targets. The development of synthetic steroids with modified scaffolds, such as those with fused isoxazole (B147169) rings, is an active area of research aimed at creating compounds with improved therapeutic profiles. ontosight.ai
Historical Perspective of Androstadiene Synthesis and Initial Academic Investigations
The history of steroids dates back thousands of years, with early observations of the effects of castration on animals. nih.gov However, the modern era of steroid research began with the isolation and chemical synthesis of these compounds. A pivotal moment was the synthesis of testosterone (B1683101) in 1935, which opened the door for the development of a wide range of synthetic androgens. researchgate.net
Early academic investigations into androstadienes focused on their synthesis and chemical transformations. For example, research described the preparation of androsta-2,5-dien-4-ones from dehydroisoandrosterone and testosterone. rsc.org Another study detailed the synthesis of androsta-2,4-diene-1,17-dione through the bromination and subsequent dehydrobromination of 5α-androst-2-ene-1,17-dione. rsc.org These foundational studies established key chemical pathways for creating and modifying the androstadiene scaffold.
The development of microbial biotransformation processes has also been significant in the history of androstadiene synthesis. Microbe-mediated transformations offer a reliable and cost-effective method for producing key steroid intermediates like androsta-1,4-diene-3,17-dione (ADD). nih.gov This intermediate is vital for the synthesis of various female sex hormones. nih.gov
Classification and Structural Features of Androsta-2,4-diene-17beta-ol within the Steroid Class
This compound belongs to the broad class of lipids known as steroids. ontosight.ai Steroids are defined by their characteristic four-ring carbon skeleton. symeres.com Within this class, it is further categorized as an androstane derivative. The term "androsta" signifies this core structure. ontosight.ai
The specific nomenclature of "this compound" provides detailed information about its structural features: ontosight.ai
Androsta: Indicates the androstane steroid nucleus.
2,4-diene: Specifies the presence of two double bonds at the 2nd and 4th carbon positions of the steroid A-ring.
17beta-ol: Denotes a hydroxyl group (-OH) attached to the 17th carbon atom, with its stereochemistry in the beta configuration. This orientation is crucial for receptor binding and biological activity. ontosight.ai
| Feature | Description |
| Core Structure | Androstane skeleton (four fused carbon rings) |
| Functional Groups | Two double bonds at C2 and C4 (diene) |
| Hydroxyl group at C17 (17beta-ol) | |
| Classification | Steroid, Androstadiene |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7244-00-0 |
|---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-5,14-17,20H,6-12H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
UTNJVBFGLDIFNR-DYKIIFRCSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC=CCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC=CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC=CCC34C |
Synonyms |
androsta-2,4-diene-17 beta-ol |
Origin of Product |
United States |
Synthetic Methodologies and Novel Approaches for Androsta 2,4 Diene 17beta Ol
Classical Synthetic Routes to Androsta-2,4-diene-17beta-ol
Classical synthetic strategies for this compound heavily rely on the modification of readily available steroid precursors. These routes often involve a series of well-established reactions to construct the characteristic diene system in the A-ring and to establish the crucial 17-beta-hydroxyl group.
Precursor-Dependent Synthesis Strategies
The synthesis of this compound typically commences from common steroidal starting materials such as Dehydroepiandrosterone (DHEA) and Androst-4-ene-3,17-dione (4-AD). The choice of precursor dictates the initial steps of the synthetic sequence.
For instance, a plausible route starting from DHEA would first involve the protection of the 3-beta-hydroxyl group, followed by the reduction of the 17-keto group to the desired 17-beta-hydroxyl functionality. Subsequent steps would then focus on the introduction of the A-ring diene system.
Alternatively, when utilizing Androst-4-ene-3,17-dione (4-AD) as the starting material, the initial focus would be on the stereoselective reduction of the 17-keto group to afford Testosterone (B1683101). mdpi.com From Testosterone, further modifications to the A-ring are necessary to generate the 2,4-diene moiety. A Chinese patent describes a method for preparing Testosterone from 4-AD, which involves the formation of a 3-ethoxy-3,5-diene-17-ketone intermediate, followed by reduction of the 17-ketone. google.com
| Precursor | Key Initial Steps |
| Dehydroepiandrosterone (DHEA) | Protection of 3β-hydroxyl, Reduction of 17-keto group |
| Androst-4-ene-3,17-dione (4-AD) | Stereoselective reduction of 17-keto group to Testosterone |
Dehydration and Rearrangement Reactions in A-Ring Formation
The formation of the 2,4-diene system in the A-ring is a critical transformation in the synthesis of this compound. This is often achieved through dehydration and rearrangement reactions of suitably functionalized intermediates.
One classical approach involves the Oppenauer oxidation of an appropriate 3-hydroxy-androst-5-ene precursor. The Oppenauer oxidation, a gentle method for oxidizing secondary alcohols to ketones, can also facilitate the migration of the double bond to form a conjugated system. wikipedia.org For example, the oxidation of androst-5-ene-3beta,17beta-diol using a ketone in the presence of an aluminum alkoxide could potentially lead to the formation of an androst-4-en-3-one intermediate, which can be a precursor to the desired diene.
Further manipulation of the A-ring, such as the introduction of a second double bond, can be achieved through various methods, including allylic bromination followed by dehydrobromination. While not directly describing the synthesis of the target molecule, the preparation of androsta-2,5-dien-4-ones from testosterone highlights a relevant strategy for creating diene systems in the A-ring. rsc.org Additionally, acid-catalyzed dehydration of a suitable hydroxy-androstene intermediate can also be employed to generate the diene system, though careful control of reaction conditions is necessary to avoid unwanted rearrangements. researchgate.net
Advanced Synthetic Techniques for this compound
Stereoselective Synthesis Approaches for C-17β-ol Configuration
The stereochemistry at the C-17 position is crucial for the biological activity of many steroids. Achieving the desired 17-beta-ol configuration is a key aspect of the synthesis of this compound. This is typically accomplished through the stereoselective reduction of a 17-keto precursor.
A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome. For instance, bulky hydride reagents tend to attack the keto group from the less hindered alpha-face, leading to the formation of the desired 17-beta-hydroxyl group. Biocatalytic reductions using specific enzymes, such as 17-beta-hydroxysteroid dehydrogenases (17β-HSDs), offer a highly stereoselective alternative to chemical methods. mdpi.com These enzymes can convert a 17-keto group to a 17-beta-hydroxyl group with excellent enantiomeric excess.
| Method | Description |
| Chemical Reduction | Use of sterically hindered hydride reagents to favor attack from the α-face. |
| Biocatalytic Reduction | Employment of 17β-hydroxysteroid dehydrogenases for high stereoselectivity. mdpi.com |
Protection and Deprotection Strategies for Selective Functionalization
In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups is often indispensable. Protecting groups are temporarily attached to reactive functional groups to prevent them from undergoing unwanted reactions during subsequent synthetic steps.
The 17-beta-hydroxyl group, for example, may need to be protected while modifications are being made to the A-ring. Common protecting groups for hydroxyl functions include ethers (e.g., silyl ethers like TBDMS) and esters. The choice of protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its selective removal (deprotection) once its purpose has been served. For instance, silyl ethers are typically stable under a wide range of conditions but can be readily cleaved using fluoride reagents.
Novel Synthetic Catalysis and Reaction Conditions
Recent advances in organic synthesis have introduced novel catalytic systems and reaction conditions that can be applied to the synthesis of this compound, offering potential improvements in efficiency and sustainability.
Catalytic dehydrogenation represents a promising approach for the direct introduction of double bonds into the steroid nucleus. While specific application to this compound is not extensively documented, the use of transition metal catalysts, such as palladium or ruthenium, for the dehydrogenation of other steroidal systems suggests its potential applicability.
Enzymatic and Microbial Catalysis in Steroid Synthesis
The application of enzymes and whole-cell microbial systems in steroid synthesis has gained considerable traction due to the high selectivity and mild reaction conditions they offer. While direct enzymatic or microbial synthesis of this compound is not extensively documented, related transformations within the androstane (B1237026) family provide a strong foundation for its potential biocatalytic production.
A key transformation in the synthesis of this compound is the stereoselective reduction of a 17-keto group to a 17β-hydroxyl group. Research has demonstrated the efficacy of various microorganisms and isolated enzymes in catalyzing this reaction on structurally similar androstadiene skeletons. For instance, the microbial transformation of androst-1,4-diene-3,17-dione (ADD), a related C19 steroid, has been successfully carried out using fungi such as Aspergillus brasiliensis and Acremonium strictum. These microorganisms have been shown to selectively reduce the 17-keto group of ADD to yield 17β-hydroxyandrost-1,4-dien-3-one (Boldenone) nih.gov.
The enzymatic basis for this transformation often lies in the activity of hydroxysteroid dehydrogenases (HSDs) and other keto-reductases. Specifically, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a class of enzymes that play a pivotal role in the biosynthesis and metabolism of steroid hormones by catalyzing the reversible oxidation and reduction at the C17 position. Aldo-keto reductases (AKRs) are another family of enzymes capable of reducing keto groups on the steroid nucleus. For example, AKR1C3 is known to catalyze the reduction of Δ4-androstene-3,17-dione to testosterone. This enzymatic machinery, if presented with an appropriate Androsta-2,4-dien-17-one precursor, could theoretically produce the desired 17β-ol product.
A recent patent has further highlighted the potential of this approach, describing a method for the preparation of various 17β-hydroxysteroids from their corresponding 17-ketosteroid substrates using a carbonyl reductase. Notably, this method is applicable to substrates such as 1,4-androstadiene-3,17-dione, underscoring the broad applicability of these enzymes.
The primary challenge in the direct microbial synthesis of this compound lies in the generation of the specific 2,4-diene functionality in the A-ring. While microorganisms are adept at introducing double bonds at the C1-C2 position of a 4-en-3-one system to create a 1,4-diene, the formation of a 2,4-diene is less commonly observed in microbial steroid transformations. Future research in metabolic engineering and enzyme discovery may uncover novel biocatalysts capable of this specific dehydrogenation.
Emerging Chemical Transformations for Androstadiene Systems
Recent advancements in synthetic organic chemistry have introduced a plethora of novel methods for the construction and modification of complex molecules like steroids. These emerging chemical transformations offer promising avenues for the synthesis of this compound, potentially providing more efficient and versatile routes compared to traditional methods.
One area of significant progress is the development of new catalytic systems for C-H functionalization. These methods allow for the direct introduction of functional groups at specific positions on the steroid scaffold, bypassing the need for lengthy protecting group strategies. While direct application to the synthesis of the 2,4-diene system has not been explicitly reported, the continuous evolution of these catalysts opens up possibilities for novel disconnections and synthetic pathways.
Furthermore, metallacycle-mediated cross-coupling reactions have emerged as a powerful tool for the construction of polycyclic systems. These reactions could potentially be employed in a convergent synthesis of the androstane skeleton, allowing for the late-stage introduction of the 2,4-diene functionality.
The synthesis of the 2,4-diene moiety itself can be approached through various modern organic reactions. For instance, the selective synthesis of conjugated dienes can be achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, on appropriately functionalized steroid precursors. Additionally, elimination reactions from suitably positioned leaving groups on the A-ring can also lead to the formation of the desired diene system.
Chemical Modification and Derivatization of Androsta 2,4 Diene 17beta Ol
Functional Group Interconversions on the Androsta-2,4-diene Scaffold
Functional group interconversions are fundamental to modifying the properties of Androsta-2,4-diene-17beta-ol. These reactions allow for the systematic alteration of the molecule's polarity, reactivity, and ability to interact with biological targets.
The C-3 enol ether and the C-17beta hydroxyl group are the primary sites for chemical manipulation on the this compound molecule.
At the C-17 position , the secondary alcohol can undergo a variety of transformations. Esterification of the 17β-hydroxyl group is a common strategy to increase lipophilicity, potentially influencing the compound's pharmacokinetic profile. This can be achieved using various carboxylic acid derivatives. Oxidation of the 17β-hydroxyl group to a ketone yields the corresponding 17-one derivative, which can serve as a key intermediate for further modifications. For instance, the resulting ketone can be subjected to nucleophilic addition reactions to introduce a range of substituents at the C-17α position.
The C-3 position , featuring a conjugated diene system, presents unique opportunities for modification. While direct functionalization of the C-3 position in this compound is not extensively documented, analogous transformations on similar steroidal dienes suggest that reactions such as hydroboration-oxidation could introduce a hydroxyl group, which could then be further functionalized.
| Position | Modification | Reagents and Conditions | Resulting Functional Group |
| C-17 | Esterification | Acyl chloride or carboxylic anhydride, pyridine | Ester |
| C-17 | Oxidation | Chromic acid (Jones reagent), PCC, or PDC | Ketone |
| C-3 (inferred) | Hydroboration-Oxidation | BH3·THF followed by H2O2, NaOH | Hydroxyl |
This table presents potential modifications based on general steroid chemistry.
The stereochemistry of the androstane (B1237026) nucleus is crucial for its biological activity. Therefore, any derivatization must consider the stereochemical outcome of the reaction.
At the C-17 position, nucleophilic additions to a 17-keto group are subject to steric hindrance from the C-18 methyl group. This often leads to the preferential attack from the less hindered α-face, resulting in the formation of a 17α-substituted, 17β-hydroxy derivative. The choice of reagents and reaction conditions can influence the stereoselectivity of these transformations. For instance, the use of bulky reducing agents for the reduction of a 17-ketone can favor the formation of the 17α-alcohol, the epimer of the naturally occurring 17β-configuration.
Reactions involving the double bonds in the A-ring must also be approached with stereochemical control in mind. For example, epoxidation of the Δ2 or Δ4 double bond would lead to the formation of stereoisomeric epoxides, each with distinct biological properties. The facial selectivity of such reactions is influenced by the steric and electronic properties of the steroid nucleus.
Synthesis of this compound Analogues for Mechanistic Probes
To investigate the mechanism of action and metabolic fate of this compound, analogues containing specific labels or functionalities can be synthesized.
The introduction of heteroatoms or aromatic rings into the androstane scaffold can significantly alter the compound's electronic properties and potential for intermolecular interactions. While specific examples for this compound are scarce, general strategies in steroid chemistry can be applied. For instance, the A-ring can be modified to incorporate a pyrazole (B372694) or isoxazole (B147169) ring, which can act as a bioisosteric replacement for the endogenous ring system and introduce new hydrogen bonding capabilities. Such modifications can provide insights into the specific structural requirements for biological activity. The synthesis of such derivatives often involves multi-step sequences starting from a suitable androstane precursor.
Deuterium (B1214612) labeling is a powerful tool for tracing the metabolic pathways of steroids and for studying reaction mechanisms. nih.gov Specific positions on the this compound molecule can be selectively deuterated. For example, reduction of a 17-keto precursor with a deuterated reducing agent, such as sodium borodeuteride, would introduce a deuterium atom at the 17α-position.
Such labeled compounds can be used in metabolic studies to track the fate of the molecule in biological systems using techniques like mass spectrometry. The position and extent of deuterium incorporation in the metabolites can provide valuable information about the enzymatic processes involved in its biotransformation.
| Labeling Position | Synthetic Strategy | Application |
| C-17α | Reduction of 17-ketone with NaBD4 | Elucidation of metabolic pathways |
| C-2, C-4 (hypothetical) | Deuterium exchange under acidic/basic conditions | Probing the mechanism of A-ring aromatization |
This table outlines potential labeling strategies and their applications.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
For example, in a hypothetical study, a series of C-17 esters of this compound could be synthesized and their biological activity evaluated. The results could reveal a correlation between the chain length or bulk of the ester group and the observed activity, providing valuable information for the design of more potent analogues.
| Modification | Expected Impact on Activity (Hypothetical) | Rationale |
| C-17 Esterification (short chain) | Increased lipophilicity, potentially altered pharmacokinetics | Changes in cell membrane permeability and distribution |
| C-17 Esterification (long chain) | Steric hindrance, potential decrease in binding affinity | Interference with the binding pocket of the target protein |
| C-17 Oxidation to ketone | Loss of hydrogen bonding capability, likely decreased activity | The hydroxyl group may be a key pharmacophoric feature |
| A-ring Aromatization | Planarization of the A-ring, potential for new interactions | Altered shape and electronic properties |
This table presents a hypothetical SAR study to illustrate the principles involved.
Correlating Structural Variations with Biochemical Interactions
The biochemical activity of a steroid like this compound is intrinsically linked to its three-dimensional shape and the distribution of electrons across its structure. Modifications to the parent molecule can significantly alter its interaction with biological targets, such as enzymes or receptors. Key areas for modification on the this compound scaffold would theoretically include the 17-hydroxyl group, the A-ring diene system, and various positions on the steroid nucleus.
Modifications at the 17-Position: The 17-beta-hydroxyl group is a critical determinant for the biological activity of many androstanes. Its orientation and hydrogen-bonding capacity are often essential for receptor binding.
Esterification: Conversion of the 17-beta-hydroxyl to an ester (e.g., acetate, propionate, enanthate) would increase the lipophilicity of the molecule. This modification typically does not directly alter the binding affinity for the receptor but affects the pharmacokinetics of the compound.
Alkylation: Introduction of a 17-alpha-alkyl group (e.g., methyl, ethyl) would sterically hinder the oxidation of the 17-beta-hydroxyl group, a common metabolic pathway. This modification can significantly prolong the biological half-life of the compound.
Introduction of Substituents: Adding functional groups such as halogens, methyl groups, or hydroxyl groups at various positions could create new interaction points with a biological target or sterically prevent binding to others, thus altering the activity profile. For instance, fluorination at specific positions is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.
A hypothetical structure-activity relationship study for a series of this compound derivatives could be envisioned as follows, though it is important to note that the following data is illustrative and not based on published experimental results for this specific compound.
| Compound | Modification | Hypothetical Receptor Binding Affinity (Relative to Parent) | Hypothetical Metabolic Stability |
|---|---|---|---|
| This compound | Parent Compound | 100% | Low |
| 17-O-acetyl-androsta-2,4-diene-17beta-ol | Esterification at C17 | 95% | Moderate |
| 17alpha-methyl-androsta-2,4-diene-17beta-ol | Alkylation at C17 | 110% | High |
| 2-fluoro-androsta-2,4-diene-17beta-ol | Fluorination at C2 | 150% | High |
Analysis of Steric and Electronic Effects on Molecular Recognition
The recognition of this compound and its derivatives by a biological target is a highly specific process governed by non-covalent interactions, which are sensitive to the steric and electronic properties of the ligand.
Steric Effects: The size and shape of a molecule are its primary steric attributes. The binding pocket of a receptor or the active site of an enzyme has a defined volume and geometry.
Bulky Substituents: The introduction of bulky substituents can physically prevent the steroid from fitting into the binding pocket. For example, a large alkyl group at a position critical for binding would likely abolish activity. Conversely, a smaller substituent might optimize van der Waals interactions and enhance binding.
Conformational Rigidity: The diene system in the A-ring of this compound imparts a degree of planarity to that region of the molecule. Modifications that alter this conformation could disrupt the precise alignment required for effective molecular recognition.
Electronic Effects: The distribution of charge and the ability to form specific electronic interactions are crucial for high-affinity binding.
Hydrogen Bonding: The 17-beta-hydroxyl group is a key hydrogen bond donor. Modifications that remove this group or alter its ability to form hydrogen bonds would likely have a profound negative impact on binding affinity.
Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkyl groups) can alter the electron density at different parts of the steroid nucleus. This can influence electrostatic interactions with the biological target. For instance, an electron-deficient region on the steroid might favorably interact with an electron-rich amino acid residue in the binding pocket.
An illustrative analysis of how these effects might influence molecular recognition is presented below.
| Modification | Primary Effect | Hypothetical Impact on Molecular Recognition |
|---|---|---|
| Introduction of a bulky C17alpha substituent | Steric hindrance | May prevent proper orientation in the binding pocket, leading to decreased affinity. |
| Addition of a polar group (e.g., -OH) on the steroid backbone | Electronic (hydrogen bonding) | Could form a new, favorable hydrogen bond with the receptor, increasing affinity if the geometry is correct. |
| Introduction of an electronegative atom (e.g., Fluorine) | Electronic (dipole moment) | Can alter the local electrostatic potential, potentially leading to stronger interactions with polar residues in the binding site. |
Enzymatic and Biochemical Interactions of Androsta 2,4 Diene 17beta Ol Excluding Human Clinical
In Vitro Enzyme Inhibition and Activation Studies
Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. nih.gov Aromatase inhibitors are used in the treatment of hormone-dependent breast cancer. nih.govbreastcancernow.org Studies on other androstadiene compounds, such as exemestane (B1683764) (6-methylenandrosta-1,4-diene-3,17-dione), demonstrate that the androstadiene scaffold can serve as a basis for potent aromatase inhibition. While flavonoids have been shown to be potent inhibitors of aromatase activity, specific studies on Androsta-2,4-diene-17beta-ol are lacking. nih.gov
Hydroxysteroid Dehydrogenases (HSDs): HSDs are a family of enzymes that play a crucial role in the metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxysteroid groups. bioscientifica.com For instance, 17β-HSD is responsible for the interconversion of androstenedione (B190577) and testosterone (B1683101). bioscientifica.com The interaction of this compound with various HSD isoforms has not been specifically characterized. However, the 17-beta-ol structure suggests it could be a substrate or inhibitor for HSDs that recognize the 17-position of the steroid nucleus. Studies on other compounds have shown that various substances can inhibit HSD activity. nih.gov For example, certain steroidal spirolactones have been developed as selective inhibitors of 17β-HSD type II. nih.gov
There is a notable absence of published research detailing the kinetic characterization of the binding between this compound and steroidogenic enzymes. Kinetic studies are essential to determine parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax), which provide insights into the affinity of an enzyme for its substrate and the efficiency of the catalytic process. Furthermore, inhibition constants (Ki) are crucial for quantifying the potency of enzyme inhibitors. Without such studies for this compound, its precise mechanism and efficiency of interaction with enzymes like aromatase and HSDs remain speculative.
Microbial Biotransformation of Androstadienes
Microbial biotransformation is a valuable tool for the structural modification of steroids, often achieving high regio- and stereoselectivity. scialert.net While direct studies on this compound are limited, extensive research on the biotransformation of the related compound, androsta-1,4-diene-3,17-dione (B159171) (ADD), provides a strong predictive framework for its potential microbial metabolism. nih.govnih.govspringernature.com
The microbial transformation of androstadiene precursors, particularly ADD, has been extensively studied, revealing a range of metabolic reactions. Common transformations include hydroxylation, reduction of keto groups, and side-chain cleavage. These transformations are carried out by various fungi and bacteria. nih.govoaepublish.com
For instance, the fermentation of androst-4-ene-3,17-dione with Curvularia lunata has been shown to yield androsta-1,4-diene-3,17-dione and 17beta-hydroxyandrosta-1,4-dien-3-one. nih.govresearchgate.net The fungus Aspergillus brasiliensis has been used to transform androsta-1,4-diene-3,17-dione into a reduced product, 17β-hydroxyandrost-1,4-dien-3-one, and two hydroxylated metabolites. nih.govresearchgate.net
| Metabolite | Chemical Name |
|---|---|
| 2 | Androsta-1,4-diene-3,17-dione |
| 3 | 17beta-Hydroxyandrosta-1,4-dien-3-one |
| 4 | 11alpha-Hydroxyandrost-4-ene-3,17-dione |
| 5 | 11alpha,17beta-Dihydroxyandrost-4-en-3-one |
| 6 | 15alpha-Hydroxyandrosta-1,4-dien-17-one |
A hallmark of microbial steroid biotransformation is the high degree of regio- and stereoselectivity, which is often difficult to achieve through conventional chemical synthesis. researchgate.net Fungi, in particular, are known for their ability to introduce hydroxyl groups at specific positions on the steroid nucleus.
The hydroxylation of androstadienes by fungi such as Aspergillus and Cephalosporium species frequently occurs at the 11α- and 12β-positions. nih.gov The 12β-hydroxylation is a particularly interesting reaction as it is rarely observed in other biological systems. nih.gov The fungus Botrytis cinerea has been shown to hydroxylate testosterone at the 7β position. nih.gov
| Metabolite | Chemical Name | Type of Transformation |
|---|---|---|
| II | 17β-Hydroxyandrost-1,4-dien-3-one | Reduction |
| III | 11α-Hydroxyandrost-1,4-diene-3,17-dione | Hydroxylation |
| IV | 12β-Hydroxyandrost-1,4-diene-3,17-dione | Hydroxylation |
Biotransformation in Model Organisms (Non-Human Animal Studies)
Direct studies on the biotransformation of this compound in non-human animal models are not available in the current scientific literature. However, metabolic studies of other anabolic androgenic steroids in animals, such as horses and cattle, provide a general understanding of how such compounds might be metabolized in vivo. researchgate.netugent.be
The metabolism of boldenone (B1667361) (17β-hydroxyandrosta-1,4-dien-3-one) has been studied in various animal species. ugent.benih.gov In many animals, the primary metabolic pathways for anabolic steroids involve oxidation of hydroxyl groups, reduction of keto groups and double bonds, and hydroxylation at various positions of the steroid nucleus. rivm.nl These metabolites are often excreted in the urine and feces as conjugates, such as glucuronides and sulfates. ugent.be Without specific studies on this compound, its metabolic fate in animals remains to be elucidated.
Comparative Metabolic Pathways in Different Non-Human Species
The metabolism of androstane (B1237026) steroids has been a subject of investigation in various non-human species, revealing diverse enzymatic capabilities. Invertebrates, for instance, possess steroidogenic pathways and can metabolize steroids. researchgate.net Molluscs have been shown to have enzymatic systems, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which are crucial for the interconversion of androgens. researchgate.net The presence of such enzymes suggests a potential for the metabolism of this compound in these organisms.
In a study on horses, the in vitro metabolism of androsta-1,4,6-triene-3,17-dione (B190583) resulted in various metabolites formed through the reduction of olefinic bonds and keto groups at the C3 and C17 positions. nih.gov This indicates that mammalian non-human species possess the enzymatic machinery to modify the androstane skeleton, which could also be active on this compound.
Microbial systems, particularly fungi, have been extensively studied for their ability to transform androstane steroids. These microorganisms are a rich source of enzymes that can catalyze a variety of reactions on the steroid nucleus. slideshare.net The biotransformation of androst-1,4-diene-3,17-dione (ADD), a compound structurally similar to this compound, has been well-documented in several fungal species. nih.gov These transformations typically involve reductions and hydroxylations at various positions of the steroid molecule. nih.gov
The table below summarizes the metabolic transformations of androst-1,4-diene-3,17-dione by different fungal species, providing a model for the potential metabolic pathways of this compound.
Fungal Metabolism of Androst-1,4-diene-3,17-dione
| Fungal Species | Metabolic Reaction | Resulting Metabolite(s) |
|---|---|---|
| Aspergillus brasiliensis | 17-ketone reduction, 11α-hydroxylation, 12β-hydroxylation | 17β-hydroxyandrost-1,4-dien-3-one, 11α-hydroxyandrost-1,4-diene-3,17-dione, 12β-hydroxyandrost-1,4-diene-3,17-dione |
| Mucor racemosus | 17-ketone reduction | 17β-hydroxyandrost-1,4-dien-3-one |
| Acremonium strictum | 17-ketone reduction | 17β-hydroxyandrost-1,4-dien-3-one |
| Cephalosporium aphidicola | 17-ketone reduction | 17β-hydroxyandrost-1,4-dien-3-one |
Elucidation of Enzymatic Pathways in Non-Mammalian Systems
The enzymatic pathways for the metabolism of androstane steroids in non-mammalian systems are primarily understood through studies of microbial biotransformation. Fungi, in particular, utilize a range of enzymes to modify the steroid nucleus, offering a window into the potential enzymatic degradation or alteration of this compound.
The most relevant enzymatic reaction observed in fungi concerning the structure of this compound is the reduction of the 17-keto group of androst-1,4-diene-3,17-dione (ADD). This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), leading to the formation of 17β-hydroxyandrost-1,4-dien-3-one. nih.gov This demonstrates the presence and activity of enzymes capable of acting on the C17 position of the androstane skeleton in these microorganisms.
Furthermore, fungal systems have been shown to hydroxylate the androstane nucleus at various positions. For instance, Aspergillus brasiliensis can introduce hydroxyl groups at the 11α and 12β positions of ADD. nih.gov These hydroxylation reactions are typically catalyzed by cytochrome P450 monooxygenases. The ability of these enzymes to modify the steroid core suggests that this compound could also be a substrate for such enzymatic hydroxylations in non-mammalian systems.
The table below details the enzymatic reactions involved in the transformation of androst-1,4-diene-3,17-dione in fungal systems, which can be extrapolated to understand the potential enzymatic interactions of this compound.
Enzymatic Pathways in Fungal Transformation of Androst-1,4-diene-3,17-dione
| Enzyme Type | Reaction Catalyzed | Substrate | Product | Fungal Species Example |
|---|---|---|---|---|
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Reduction of 17-keto group | Androst-1,4-diene-3,17-dione | 17β-hydroxyandrost-1,4-dien-3-one | Aspergillus brasiliensis, Mucor racemosus, Acremonium strictum, Cephalosporium aphidicola |
| Cytochrome P450 monooxygenase | 11α-hydroxylation | Androst-1,4-diene-3,17-dione | 11α-hydroxyandrost-1,4-diene-3,17-dione | Aspergillus brasiliensis |
| Cytochrome P450 monooxygenase | 12β-hydroxylation | Androst-1,4-diene-3,17-dione | 12β-hydroxyandrost-1,4-diene-3,17-dione | Aspergillus brasiliensis |
Role and Occurrence in Natural Biochemical Pathways Non Human/theoretical
Androsta-2,4-diene-17beta-ol as a Putative Intermediate in Non-Mammalian Steroidogenesis
This compound is not a well-documented end-product in major, characterized metabolic pathways. However, its structure suggests a plausible role as a transient or minor intermediate in the steroid metabolism of certain non-mammalian organisms, particularly microbes that process plant sterols. Its existence is largely theoretical, based on known enzymatic reactions applied to common steroid precursors.
The primary route for the formation of androstane (B1237026) skeletons in non-mammalian systems is the microbial degradation of phytosterols (B1254722), which are abundant in plants. Microorganisms, particularly of the genus Mycobacterium, are capable of cleaving the side-chain of phytosterols like β-sitosterol, campesterol, and stigmasterol (B192456) to yield C19 steroid intermediates. researchgate.net The most common products of this biotransformation are Androst-4-ene-3,17-dione (AD) and Androsta-1,4-diene-3,17-dione (B159171) (ADD). researchgate.netgoogle.com
The formation of this compound from these common intermediates would theoretically require two key enzymatic steps:
Isomerization of the double bond(s): A shift of the conjugated double bonds from the 1,4-diene or 4-ene position to a 2,4-diene configuration. While less common, microbial enzymes are known to perform a wide variety of isomerizations on steroid rings.
Reduction of the 17-keto group: The conversion of the ketone at the C-17 position to a hydroxyl group (-ol). This is a well-documented microbial reaction catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). For instance, the bacterium Priestia aryabhattai has been shown to efficiently reduce the 17-carbonyl group of both AD and ADD to produce Testosterone (B1683101) and (+)-Boldenone, respectively, demonstrating potent and selective 17β-reduction activity. nih.gov
The biotransformation pathway from phytosterols can be summarized in the following table:
| Substrate | Transforming Microorganism (Example) | Key Intermediate(s) | Putative Subsequent Reaction | Theoretical Product |
| Phytosterols (e.g., β-sitosterol) | Mycobacterium sp. | Androsta-1,4-diene-3,17-dione (ADD) | Isomerization & 17β-Reduction | This compound |
In microorganisms, the generation of diverse steroid structures is a strategy for metabolizing complex substrates for energy or for producing high-value intermediates. springernature.com The biotransformation of steroids by fungi, such as Aspergillus brasiliensis, can introduce hydroxyl groups at various positions or reduce ketone groups, leading to a variety of derivatives from a single precursor like ADD. researchgate.net In this context, this compound could be a minor, transient metabolite in a complex network of steroid modifications, quickly converted to other compounds.
In plants, the presence of mammalian-like steroid hormones and their derivatives has been increasingly recognized. researchgate.net These compounds may play roles in plant growth, development, and defense. While the complete biosynthetic pathways are often unclear, it is plausible that plants also modify a core androstane skeleton. Therefore, this compound could theoretically exist as an intermediate in the synthesis of more complex, plant-specific steroid derivatives, potentially derived from progesterone (B1679170) or other steroidal precursors. researchgate.net
Evolutionary Biochemistry of Androstadiene Structures
The study of evolutionary biochemistry helps explain how the physical properties of molecules and the historical processes of evolution have shaped metabolic pathways. nih.gov
Steroid metabolism varies significantly across biological kingdoms, reflecting distinct evolutionary paths tailored to different physiological needs and available substrates.
Mammalian Pathway: Typically begins with cholesterol and involves a series of highly specific enzymatic reactions (e.g., by cytochrome P450 enzymes) to produce hormones like testosterone and estradiol.
Microbial Pathways: Often involve the degradation of diverse external sterols, such as plant-derived phytosterols. researchgate.net These catabolic pathways provide a different evolutionary starting point for creating C19 androstane structures. Furthermore, some gut bacteria possess a rare enzymatic pathway involving steroid-17,20-desmolase, which can convert C21 glucocorticoids (like cortisol) directly into C19 androgens, representing another distinct evolutionary route to the androstane core. nih.govresearchgate.net
This comparison highlights that while the resulting androstane core is a common feature, the evolutionary origins and the enzymatic machinery used to produce it are diverse. The microbial pathways are particularly notable for their ability to generate a wide array of structural variants from a single substrate.
Androstadiene structures, particularly Androsta-1,4-diene-3,17-dione (ADD) produced abundantly from phytosterol degradation, can be considered key evolutionary precursors. springernature.com This readily available scaffold provides a molecular platform from which a vast diversity of other steroids can be generated through subsequent enzymatic modifications.
Microbial enzymes acting on the androstadiene core can perform a range of reactions, as detailed below:
| Enzymatic Reaction | Microorganism (Example) | Effect on Androstadiene Core |
| 17β-Reduction | Priestia aryabhattai | Converts 17-keto to 17β-hydroxyl group nih.gov |
| Hydroxylation | Aspergillus brasiliensis | Adds hydroxyl groups at various positions (e.g., 11α, 12β) researchgate.net |
| Side-chain Cleavage | Mycobacterium sp. | Cleaves sterol side-chain to form the androstane skeleton researchgate.net |
This enzymatic toolkit allows for the exploration of chemical space, creating numerous derivatives. This compound represents a hypothetical product of this diversification, combining both double bond isomerization and keto-reduction. From an evolutionary perspective, the generation of such diverse structures could provide organisms with novel bioactive molecules for signaling, defense, or adaptation to new environmental niches.
Advanced Analytical Methodologies for Research on Androsta 2,4 Diene 17beta Ol and Its Derivatives
Spectroscopic Techniques in Structural Elucidation for Research Purposes (e.g., NMR, Mass Spectrometry, IR)
The definitive identification and structural confirmation of Androsta-2,4-diene-17beta-ol rely on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.
Mass Spectrometry (MS) is critical for determining the molecular weight and fragmentation patterns of this compound. When coupled with Gas Chromatography (GC-MS), it provides information on the molecule's mass-to-charge ratio (m/z). nih.gov For a related compound, 5alpha-androst-2-en-17beta-ol, the top peak in its mass spectrum is observed at an m/z of 274, corresponding to its molecular ion. nih.gov Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation pathways for different steroid isomers. nih.govacs.org For instance, research on androstadiene-17beta-ol-3-one isomers shows that the position of the double bonds dictates the resulting product ions. nih.govacs.org While isomers with double bonds at C-1 and C-4 produce characteristic ions at m/z 121, 135, and 147, those with conjugated double bonds at C-4 and C-6 yield an intense signal at m/z 133. nih.govacs.org Such detailed fragmentation analysis would be invaluable for confirming the 2,4-diene structure.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the 17-hydroxyl group. mdpi.com Multiple bands corresponding to symmetric and asymmetric C-H stretching would appear between 2850 and 3000 cm⁻¹. mdpi.com Absorptions related to C=C stretching of the diene system would also be expected in the 1600-1680 cm⁻¹ region.
| Technique | Expected Feature | Significance |
|---|---|---|
| NMR (¹H, ¹³C) | Characteristic shifts for olefinic protons/carbons | Confirms position of the 2,4-diene system |
| Mass Spectrometry | Molecular ion peak (M⁺) and specific fragmentation pattern | Determines molecular weight and helps differentiate isomers |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹); C=C stretch (~1600-1680 cm⁻¹) | Confirms presence of hydroxyl and diene functional groups |
Chromatographic Separations for Isomer Differentiation and Purity Assessment in Research
Chromatographic techniques are indispensable for separating this compound from its isomers and for assessing the purity of a research sample. nih.gov The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its derivatives.
Gas Chromatography (GC) is a powerful tool for separating volatile steroids, often after a derivatization step to increase thermal stability and improve chromatographic behavior. researchgate.net For example, steroids are often converted to their trimethylsilyl (B98337) (TMS) ether derivatives before GC analysis. Isomers of this compound, having slightly different shapes and polarities, would exhibit different retention times on a GC column, allowing for their separation. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of each separated peak based on its mass spectrum. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is another key method, particularly for non-volatile or thermally sensitive steroids. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. Isomers can be separated based on subtle differences in their hydrophobicity. The development of novel chiral stationary phases in HPLC is particularly important for the separation of enantiomers. researchgate.net The purity of a sample is determined by integrating the area of the main peak relative to any impurity peaks detected, typically by a UV detector that can monitor the conjugated diene system in this compound.
| Method | Principle | Application in this compound Research |
|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separation of isomers (often after derivatization); Purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and partitioning between mobile and stationary phases. | Isomer differentiation; Purity analysis for non-volatile samples. |
Advanced Methods for Quantitative Analysis in Biological Matrices (Non-Clinical)
For non-clinical research, accurately measuring the concentration of this compound in biological matrices like plasma, serum, or tissue homogenates requires highly sensitive and specific methods. nih.gov Hyphenated chromatographic and mass spectrometric techniques are the gold standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for steroid quantification due to its high specificity and sensitivity. nih.govnih.gov The methodology involves several key steps. First, the analyte is extracted from the biological matrix, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances like lipids. nih.govresearchgate.net An internal standard, typically a deuterated version of the analyte, is added before extraction to correct for sample loss during preparation and for variations in instrument response.
After extraction, the sample is analyzed by LC-MS/MS. The HPLC component separates the target compound from other metabolites. nih.gov The sample is then ionized, and the first mass spectrometer (Q1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell, and the second mass spectrometer (Q3) monitors for one or more specific product ions. This process, known as selected reaction monitoring (SRM), provides exceptional specificity and allows for quantification down to very low levels (femtomole range). nih.gov This technique has been successfully applied to quantify a range of endogenous steroids in mouse tissues, including adipose tissue. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantitative analysis, particularly when high chromatographic resolution is needed. nih.gov Similar to LC-MS/MS, it often involves extensive sample cleanup and derivatization. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, high sensitivity can be achieved. This approach has been used for the quantitative analysis of related steroids in biological samples like urine. nih.gov
| Technique | Key Features | Sample Preparation | Typical Sensitivity |
|---|---|---|---|
| LC-MS/MS | High specificity (SRM), suitable for non-volatile compounds. nih.gov | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). nih.gov | Low picogram to femtogram levels. nih.gov |
| GC-MS | High resolution, requires derivatization for polar steroids. nih.gov | Extraction and chemical derivatization (e.g., silylation). researchgate.net | Picogram levels. |
Computational and Theoretical Studies of Androsta 2,4 Diene 17beta Ol
Molecular Docking and Dynamics Simulations for Enzyme Binding
Molecular docking and dynamics simulations are powerful computational tools for investigating the interactions between a ligand, such as Androsta-2,4-diene-17beta-ol, and its protein target. These methods are instrumental in predicting binding affinities and elucidating the conformational changes that govern biological activity. nih.govnih.govmdpi.com
Predictive modeling through molecular docking allows for the virtual screening of how a ligand like this compound might bind to the active site of an enzyme. nih.gov This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. For instance, in the context of aromatase, an enzyme crucial for estrogen biosynthesis, docking studies can reveal key interactions between the steroid and amino acid residues within the active site. nih.gov The binding affinity is estimated using scoring functions that consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Molecular dynamics (MD) simulations further refine the static picture provided by docking. mdpi.com By simulating the movements of atoms over time, MD provides a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational adjustments that occur upon binding. nih.govresearchgate.net For example, MD simulations of aromatase have been used to understand the role of specific residues in ligand binding and the dynamics of substrate access channels. nih.gov
Table 1: Key Parameters in Molecular Docking and Dynamics Simulations
| Parameter | Description in Molecular Docking | Description in Molecular Dynamics |
|---|---|---|
| Binding Affinity | Estimated by scoring functions to rank potential binding poses. | Calculated using methods like free energy perturbation or MM/PBSA to provide a more accurate prediction of binding strength. |
| Conformational Sampling | Explores various orientations and conformations of the ligand within the receptor's active site. | Simulates the dynamic changes in both the ligand and receptor conformations over time, revealing flexibility and induced fit. |
| Key Interactions | Identifies potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and receptor. | Analyzes the stability and duration of interactions, providing a more detailed picture of the binding mode. |
| Solvent Effects | Often treated implicitly or with simplified models to reduce computational cost. | Explicitly models solvent molecules, providing a more realistic representation of the biological environment. |
Conformational analysis is a critical aspect of understanding how this compound interacts with its target enzymes. The flexibility of both the ligand and the protein's binding site can significantly influence binding affinity and specificity. MD simulations are particularly adept at exploring the conformational landscape of the ligand-receptor complex. mdpi.commdpi.com
By analyzing the trajectory of the simulation, researchers can identify the most stable conformations of this compound within the binding pocket and characterize the corresponding shape and chemical environment of the binding site. This information is invaluable for understanding the structural determinants of binding and for the rational design of more potent and selective inhibitors or modulators. For example, simulations can reveal how mutations in the binding site of the androgen receptor might alter its interaction with ligands. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which is essential for predicting their reactivity and interaction with biological targets.
For a molecule like this compound, which may undergo metabolic transformations, quantum chemical calculations can be employed to predict potential reaction pathways. These calculations can determine the energies of reactants, products, and transition states, thereby elucidating the mechanism of enzymatic reactions. While direct quantum mechanical studies on bond-breaking events are beyond the scope of classical MD, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be used to study reactions within an enzyme's active site.
The distribution of electrons within the this compound molecule dictates its electrostatic potential and its ability to form non-covalent interactions with a receptor. Quantum chemical calculations can map the electron density and identify regions that are electron-rich or electron-poor. This information helps in understanding and predicting the nature of interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. The electrostatic potential map can guide the design of analogues with improved binding characteristics.
De Novo Design of this compound Analogues
De novo design involves the computational creation of novel molecules with desired properties. researchgate.net In the context of this compound, this approach can be used to design analogues with enhanced affinity for a specific target enzyme or with improved pharmacokinetic properties.
Computational tools can generate a vast number of virtual compounds by modifying the core structure of this compound. These virtual libraries can then be screened using molecular docking and other computational methods to identify promising candidates for synthesis and experimental testing. This rational design process, integrating computational modeling with synthetic chemistry, accelerates the discovery of new and more effective therapeutic agents. researchgate.net
Structure-Based Design Principles for Targeted Interactions
The rational design of ligands that interact with specific biological targets is a cornerstone of modern medicinal chemistry. In the case of this compound, its steroidal scaffold provides a rigid framework that can be strategically modified to achieve desired interactions with protein binding pockets. The principles of structure-based design for this compound revolve around understanding the contributions of its core structure and the potential for functional group modifications to enhance binding affinity and selectivity.
Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the precise interactions between this compound and its potential protein targets. These methods allow for the visualization of the ligand within the binding site, identifying key hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. For instance, the 17β-hydroxyl group is a crucial hydrogen bond donor and acceptor, often anchoring the steroid within the active site of enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs) nih.gov.
The design of more potent and selective analogs of this compound would involve modifications at various positions of the steroid nucleus. For example, the introduction of substituents on the A-ring or at other positions could exploit specific sub-pockets within a target protein, leading to enhanced binding affinity. The crystal structure of target proteins, such as aromatase, provides a template for the rational design of inhibitors, where novel side groups can be designed to protrude into specific channels of the enzyme's active site nih.gov.
The following table outlines the key structural features of this compound and their potential roles in targeted interactions, based on established principles of steroid-receptor binding.
| Structural Feature | Potential Role in Targeted Interactions |
| Androstane (B1237026) Nucleus | Provides a rigid, lipophilic scaffold that fits into the hydrophobic binding pockets of steroid receptors and enzymes. |
| 2,4-Diene System | Influences the planarity and electronic distribution of the A-ring, potentially affecting π-π stacking interactions and altering the overall shape for specific receptor recognition. |
| 17β-Hydroxyl Group | Acts as a critical hydrogen bond donor and acceptor, anchoring the molecule within the active site of target proteins such as 17β-HSDs. |
In Silico Screening and Virtual Ligand Discovery
In silico screening, or virtual screening, is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For a compound like this compound, virtual screening can be employed in several ways to discover novel ligands with similar or improved activity.
One common approach is ligand-based virtual screening . This method uses the known structure of an active compound, such as this compound, as a template to search for other molecules with similar properties. Pharmacophore modeling is a key technique in this context, where the essential three-dimensional arrangement of chemical features required for biological activity is defined. This pharmacophore model can then be used to screen large compound databases for molecules that match these features.
Another powerful method is structure-based virtual screening , which relies on the three-dimensional structure of the biological target. Molecular docking is the most common technique used in this approach. In the context of this compound, if the structure of a target protein is known, large libraries of compounds can be computationally "docked" into the binding site. The compounds are then scored based on their predicted binding affinity, allowing for the prioritization of candidates for further experimental testing. This method has been successfully used to identify novel inhibitors for enzymes involved in steroid metabolism nih.gov.
The workflow for a virtual screening campaign to identify novel ligands targeting a protein that binds this compound would typically involve the steps outlined in the table below.
| Step | Description |
| 1. Target Selection and Preparation | Identification and validation of a biological target. Preparation of the 3D structure of the protein, often from X-ray crystallography or homology modeling. |
| 2. Compound Library Preparation | Selection and preparation of a large database of chemical compounds. This involves generating 3D conformations and assigning appropriate chemical properties. |
| 3. Docking and Scoring | Computational docking of each compound in the library into the defined binding site of the target protein. A scoring function is used to estimate the binding affinity of each compound. |
| 4. Hit Selection and Filtering | Selection of the top-scoring compounds as "hits." These hits are often filtered based on physicochemical properties (e.g., Lipinski's rule of five) and visual inspection of their binding modes. |
| 5. Experimental Validation | The most promising hits are then acquired or synthesized and tested in biological assays to confirm their activity. |
Through these in silico approaches, the chemical space around the this compound scaffold can be efficiently explored to identify novel and potent modulators of relevant biological pathways.
Future Directions in Androsta 2,4 Diene 17beta Ol Research
Unexplored Synthetic Routes and Green Chemistry Approaches
The traditional synthesis of steroid derivatives often involves multi-step processes that can be resource-intensive and generate significant chemical waste. Future research into the synthesis of Androsta-2,4-diene-17beta-ol should prioritize the development of novel and sustainable methods.
Unexplored Synthetic Routes: Investigation into chemoenzymatic and biocatalytic approaches presents a promising avenue. The use of whole-cell biotransformation or isolated enzymes could offer high selectivity and milder reaction conditions compared to classical chemical methods. For instance, microbial transformations have been successfully employed for the synthesis of various androstane (B1237026) derivatives. nih.govresearchgate.net Exploring a diverse range of microorganisms for their ability to introduce the 2,4-diene functionality or stereoselectively reduce a precursor could lead to more efficient synthetic pathways.
Green Chemistry Approaches: The principles of green chemistry should be central to the development of new synthetic strategies for this compound. This includes the use of greener solvents (e.g., water, supercritical fluids), the development of catalytic reactions to minimize waste, and the use of renewable starting materials where feasible. arkat-usa.orgrsc.org Research could focus on developing solid-phase synthesis techniques or flow chemistry processes to improve efficiency and reduce the environmental impact of production.
Potential Green Chemistry Strategies for this compound Synthesis
| Strategy | Description | Potential Benefits |
|---|---|---|
| Biocatalysis | Use of enzymes or whole microorganisms to perform specific chemical transformations. | High selectivity, mild reaction conditions, reduced byproducts. |
| Alternative Solvents | Replacement of traditional volatile organic compounds with water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved safety. |
| Catalytic Methods | Development of reusable catalysts for key reaction steps. | Increased atom economy, reduced waste, lower energy consumption. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Improved control over reaction parameters, enhanced safety, easier scalability. |
Expanding the Scope of Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for any potential therapeutic application. While structure-activity relationship (SAR) studies have been conducted on various androstane and androstadiene derivatives, a dedicated investigation into this compound is a critical next step. nih.govnih.govwikipedia.org
Future SAR studies should involve the systematic modification of the this compound scaffold. Key areas for modification could include:
Substitution at the 17α-position: Introducing various alkyl or functional groups to probe the steric and electronic requirements of its binding pocket.
Modification of the A-ring: Altering the diene system or introducing substituents to understand their influence on receptor affinity and selectivity.
Alterations to the D-ring: Exploring the impact of modifications to the five-membered ring on biological activity.
By synthesizing a library of analogues and evaluating their biological activity, a comprehensive SAR profile can be established. This knowledge would be invaluable for designing more potent and selective derivatives.
Investigation of Novel Enzymatic and Biochemical Transformations in Underexplored Organisms
The metabolic fate of this compound in various biological systems is largely unknown. Exploring its enzymatic and biochemical transformations in a wide range of organisms, particularly those that have been underexplored in the context of steroid metabolism, could reveal novel metabolic pathways and bioactive metabolites.
Research in this area could focus on:
Microbial Metabolism: Screening diverse microbial species, including bacteria and fungi from unique environments, for their ability to metabolize this compound. Fungal species, for example, are known to perform a variety of hydroxylation and oxidation reactions on steroid skeletons. nih.gov
Plant-based Systems: Investigating the transformation of this compound in plant cell cultures or extracts. Plants possess a diverse array of enzymes that could catalyze unique modifications.
Marine Organisms: Exploring the metabolic capabilities of marine invertebrates and microorganisms, which are known to produce a wide variety of novel steroid structures.
These investigations could lead to the discovery of new enzymes with potential applications in biocatalysis and the identification of novel steroid derivatives with interesting biological properties.
Development of Advanced Computational Models for Predicting Androstadiene Behavior
Computational modeling has become an indispensable tool in drug discovery and development. The development of advanced computational models specifically for this compound and its analogues could significantly accelerate research efforts. nih.govnih.gov
Future work in this area should include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the data from expanded SAR studies to develop QSAR models that can predict the biological activity of novel this compound derivatives.
Molecular Docking and Dynamics Simulations: Performing docking studies with relevant biological targets to predict binding modes and affinities. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex.
Pharmacophore Modeling: Developing pharmacophore models based on the structural features required for biological activity. These models can be used for virtual screening of compound libraries to identify new potential leads.
These computational approaches can help to prioritize the synthesis of new compounds, rationalize experimental observations, and provide a deeper understanding of the molecular mechanisms of action.
Computational Approaches for this compound Research
| Modeling Technique | Application | Predicted Outcome |
|---|---|---|
| QSAR | Predict biological activity based on chemical structure. | Potency, selectivity, and other biological properties of new analogues. |
| Molecular Docking | Predict the binding orientation of the molecule to a target receptor. | Binding affinity and key interactions with the receptor. |
| Molecular Dynamics | Simulate the movement of the molecule and its receptor over time. | Stability of the ligand-receptor complex and conformational changes. |
| Pharmacophore Modeling | Identify the essential structural features for biological activity. | A 3D model that can be used to search for other active compounds. |
Integration of Multi-Omics Data for Systems-Level Understanding of Steroid Pathways
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" data can provide a holistic view of the cellular and physiological responses to this compound. nih.gov
Future research should focus on:
Transcriptomics: Analyzing changes in gene expression in response to treatment with this compound to identify affected cellular pathways.
Proteomics: Studying alterations in protein expression and post-translational modifications to understand the functional consequences of gene expression changes.
Metabolomics: Profiling changes in the metabolome to identify downstream metabolic effects and potential biomarkers of activity. metabolomicsworkbench.org
By integrating these multi-omics datasets, researchers can construct comprehensive models of the biological pathways modulated by this compound. This systems-level understanding is crucial for elucidating its mechanism of action and predicting its potential physiological effects. nih.govnih.govuva.es
Q & A
Q. How to validate analytical methods for detecting Androsta-2,4-diene-17β-ol in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
